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Abstract
AZ11645373 is a potent and highly selective, non-competitive antagonist of the human P2X7

receptor (P2X7R).[1][2] This receptor, an ATP-gated ion channel, plays a pivotal role in

inflammation, particularly in the activation of the NLRP3 inflammasome.[3][4] By blocking the

P2X7R, AZ11645373 effectively inhibits the downstream signaling cascade that leads to the

maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[1][5] This

technical guide provides a comprehensive overview of the mechanism of action of

AZ11645373, supported by quantitative data, detailed experimental protocols, and visual

representations of the relevant biological pathways and experimental workflows.

Introduction: The P2X7 Receptor and NLRP3
Inflammasome
The P2X7 receptor is a key player in the innate immune response.[3] Expressed predominantly

on immune cells like macrophages and microglia, its activation by high concentrations of

extracellular ATP—a damage-associated molecular pattern (DAMP) released from stressed or

dying cells—triggers the formation of a non-selective pore in the cell membrane.[3][6] This

leads to a significant efflux of intracellular potassium (K+), a critical trigger for the assembly of

the NLRP3 inflammasome.[3][4]
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The NLRP3 inflammasome is a multi-protein complex that, once assembled, activates

caspase-1.[7][8] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature,

biologically active forms, which are subsequently released from the cell to propagate the

inflammatory response.[4][8] Dysregulation of the P2X7R-NLRP3 inflammasome axis is

implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for

therapeutic intervention.[9][10]

AZ11645373: A Selective P2X7 Receptor Antagonist
AZ11645373 is a cyclic imide compound that acts as an allosteric antagonist of the human

P2X7R.[11][12] It binds to an allosteric site on the receptor, distinct from the ATP binding site,

and induces a conformational change that prevents channel opening and subsequent pore

formation.[11][13] This action is non-competitive, meaning that increasing concentrations of the

agonist (ATP) cannot overcome the inhibitory effect of AZ11645373.[1][12] A key characteristic

of AZ11645373 is its high species selectivity, demonstrating potent antagonism at the human

P2X7R while being significantly less effective at the rat P2X7R.[1]

Quantitative Data: Inhibitory Potency of AZ11645373
The inhibitory activity of AZ11645373 has been quantified across various cellular assays. The

following tables summarize the key potency values (IC50 and KB) for its effects on different

P2X7R-mediated responses.
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Assay Type Cell Line Agonist
Potency
(IC50/KB)

Reference

IL-1β Release
LPS-activated

THP-1 cells
ATP IC50 = 90 nM [1][2]

IL-1β Release
LPS-activated

THP-1 cells
ATP KB = 92 nM [14]

Membrane

Current Inhibition

HEK cells

expressing

hP2X7R

ATP/BzATP KB = 5 - 20 nM [1][2]

Cytosolic

Calcium Increase

HEK cells

expressing

hP2X7R

BzATP KB = 15 nM

YO-PRO-1

Uptake

HEK cells

expressing

hP2X7R

ATP/BzATP KB = 5 - 7 nM

YO-PRO-1

Uptake
THP-1 cells ATP/BzATP KB = 10 nM [1]

IC50: Half-maximal inhibitory concentration. KB: Antagonist dissociation constant.

Signaling Pathway and Mechanism of Inhibition
The signaling pathway leading from P2X7R activation to IL-1β release and the inhibitory action

of AZ11645373 are depicted in the following diagram.
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P2X7R-NLRP3 Inflammasome Signaling Pathway.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of AZ11645373.

IL-1β Release Assay
This assay measures the ability of AZ11645373 to inhibit ATP-induced IL-1β release from

immune cells.

Cell Culture and Priming:

Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10%

fetal bovine serum and antibiotics.

Cells are seeded in 96-well plates and differentiated into macrophage-like cells by treatment

with phorbol 12-myristate 13-acetate (PMA).

To induce pro-IL-1β expression (priming), cells are treated with lipopolysaccharide (LPS; 100

ng/mL) for 3-4 hours.[5]

Inhibition and Stimulation:
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After priming, the medium is replaced with a low-serum medium.

Cells are pre-incubated with varying concentrations of AZ11645373 for 1 hour.[5]

Inflammasome activation is triggered by stimulating the cells with ATP (e.g., 5 mM) for 30-60

minutes.[1]

Measurement:

The cell culture supernatant is collected.

The concentration of mature IL-1β in the supernatant is quantified using a commercially

available enzyme-linked immunosorbent assay (ELISA) kit.

Membrane Current Measurement (Patch-Clamp
Electrophysiology)
This technique directly measures the ion flow through the P2X7R channel in response to an

agonist and its inhibition by AZ11645373.

Cell Preparation:

Human Embryonic Kidney (HEK293) cells are stably transfected to express the human P2X7

receptor.

Cells are grown on glass coverslips for electrophysiological recording.

Recording:

Whole-cell patch-clamp recordings are performed. The membrane potential is typically held

at -60 mV.[1]

An external solution containing physiological ion concentrations is used.

The P2X7R is activated by applying ATP or the more potent agonist, benzoylbenzoyl-ATP

(BzATP).[1]
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The inhibitory effect of AZ11645373 is assessed by co-applying it with the agonist at various

concentrations.

Data Analysis:

The amplitude of the inward current is measured.

Concentration-response curves are generated to determine the KB value for AZ11645373.

Dye Uptake Assay (YO-PRO-1)
This assay assesses the formation of the large, non-selective pore associated with prolonged

P2X7R activation.

Principle:

YO-PRO-1 is a fluorescent dye that cannot cross the membrane of healthy cells.

Activation of the P2X7R and subsequent pore formation allows the entry of YO-PRO-1 into

the cell, where it intercalates with nucleic acids and fluoresces brightly.

Procedure:

HEK293 cells expressing hP2X7R or THP-1 cells are used.

Cells are incubated in a saline solution containing YO-PRO-1 (e.g., 3 µM).[1]

Cells are pre-incubated with different concentrations of AZ11645373.

The P2X7R is activated with ATP or BzATP.

Measurement:

The increase in fluorescence intensity over time is measured using a fluorescence

microscope or a plate reader.

The rate of dye uptake is calculated to determine the inhibitory effect of AZ11645373.
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Experimental and Logical Workflows
The following diagrams illustrate the general workflow for in vitro testing of P2X7R antagonists

and the logical relationship of P2X7R antagonism to the inhibition of inflammasome activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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